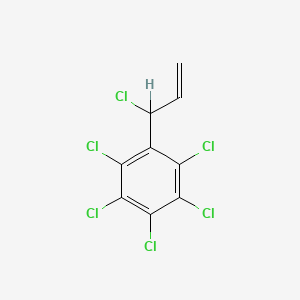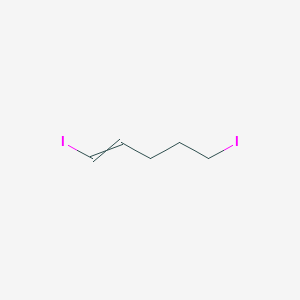![molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9](/img/structure/B14403689.png)
4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.
科学研究应用
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用机制
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
cis-3-Methyl-4-octanolide:
Pyridine, 4,4’-(1,2-ethenediyl)bis-, (E)-: This compound has a similar diazene linkage but different ring structures.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
属性
CAS 编号 |
88329-97-9 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3 |
InChI 键 |
IJWIMEAVORDJEL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)





![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)


![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)


